molecular formula C10H15NO3 B1435038 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one CAS No. 1803610-01-6

7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one

Cat. No.: B1435038
CAS No.: 1803610-01-6
M. Wt: 197.23 g/mol
InChI Key: GPDIDFNANQPPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one is a complex organic compound with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol . This compound is characterized by its unique tricyclic structure, which includes oxygen and nitrogen atoms within its ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one: The parent compound with a unique tricyclic structure.

    7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-ol: A similar compound with a hydroxyl group instead of a ketone.

    7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-amine: A derivative with an amine group replacing the ketone.

Uniqueness

This compound stands out due to its specific tricyclic structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

7,12-dioxa-9-azatricyclo[7.4.0.02,6]tridecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-10-11-4-5-13-6-8(11)7-2-1-3-9(7)14-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDIDFNANQPPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OC(=O)N3C2COCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one
Reactant of Route 2
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one
Reactant of Route 3
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one
Reactant of Route 4
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one
Reactant of Route 5
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one
Reactant of Route 6
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one

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